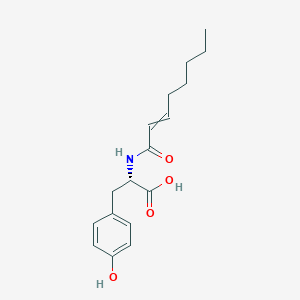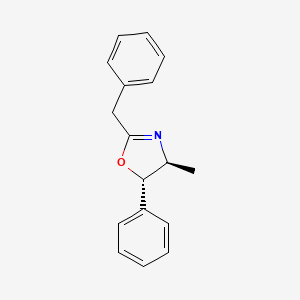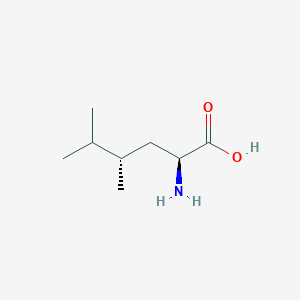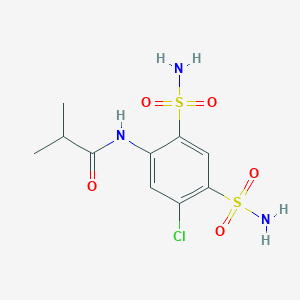
4-(Dimethylamino)-2-nitrobenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylamino)-2-nitrobenzohydrazide is an organic compound that features both a dimethylamino group and a nitro group attached to a benzohydrazide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2-nitrobenzohydrazide typically involves the reaction of 4-(Dimethylamino)-2-nitrobenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dimethylamino)-2-nitrobenzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Condensation: The hydrazide group can react with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Nucleophiles: Various nucleophiles such as halides, amines, and thiols.
Condensation Reagents: Aldehydes and ketones.
Major Products
Reduction: 4-(Dimethylamino)-2-aminobenzohydrazide.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Condensation: Hydrazones formed from the reaction with aldehydes or ketones.
Applications De Recherche Scientifique
4-(Dimethylamino)-2-nitrobenzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile building block in organic synthesis.
Biology: The compound can be used in the development of probes and sensors due to its ability to undergo specific chemical reactions.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 4-(Dimethylamino)-2-nitrobenzohydrazide involves its ability to participate in various chemical reactions due to the presence of the dimethylamino and nitro groups. These groups can interact with different molecular targets, leading to the formation of new compounds with desired properties. The hydrazide group can form stable complexes with metal ions, which can be useful in catalysis and other applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dimethylamino)benzaldehyde: Similar in structure but lacks the nitro and hydrazide groups.
4-(Dimethylamino)-2-nitrobenzaldehyde: Similar but lacks the hydrazide group.
4-(Dimethylamino)benzoic acid: Similar but has a carboxylic acid group instead of the nitro and hydrazide groups.
Uniqueness
4-(Dimethylamino)-2-nitrobenzohydrazide is unique due to the combination of the dimethylamino, nitro, and hydrazide groups in a single molecule. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in various applications.
Propriétés
Numéro CAS |
830334-37-7 |
|---|---|
Formule moléculaire |
C9H12N4O3 |
Poids moléculaire |
224.22 g/mol |
Nom IUPAC |
4-(dimethylamino)-2-nitrobenzohydrazide |
InChI |
InChI=1S/C9H12N4O3/c1-12(2)6-3-4-7(9(14)11-10)8(5-6)13(15)16/h3-5H,10H2,1-2H3,(H,11,14) |
Clé InChI |
CISXIEUJDAHLBU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC(=C(C=C1)C(=O)NN)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{[2-(3,5-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14219780.png)


methyl}pyridine](/img/structure/B14219795.png)

![[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol](/img/structure/B14219799.png)

![2-{5-[(5-Phenylpentyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine](/img/structure/B14219807.png)
![2-[(2-{[3-(Cyanomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14219816.png)

![6-{4-[5-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14219830.png)
![1,5-Dithiaspiro[5.5]undecane, 10-methyl-7-(1-methylethyl)-](/img/structure/B14219841.png)
![2-[(5-Bromo-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B14219846.png)
